molecular formula C18H13BrN4O2S B5469017 (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE

(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE

Cat. No.: B5469017
M. Wt: 429.3 g/mol
InChI Key: OYSODIZLMZBTIB-UHFFFAOYSA-N
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Description

The compound (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a complex organic molecule that features a brominated benzodioxole moiety linked to a triazinoindole structure via a sulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The starting material, 1,3-benzodioxole, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-1,3-benzodioxole.

    Synthesis of the Triazinoindole Core: The triazinoindole core is synthesized through a cyclization reaction involving appropriate precursors such as 5-methyl-1H-indole-3-carboxylic acid and hydrazine derivatives under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the brominated benzodioxole with the triazinoindole core via a sulfide linkage. This is achieved by reacting the brominated benzodioxole with a thiol derivative of the triazinoindole in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfide linkage in the compound can undergo oxidation to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The brominated benzodioxole moiety can be reduced to the corresponding benzodioxole using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, and bases such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzodioxole derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations allows for the design of analogs with improved pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfide linkage and brominated benzodioxole moiety could play key roles in binding to these targets, while the triazinoindole core may influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) ETHER: Similar structure but with an ether linkage instead of a sulfide.

    (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) AMINE: Similar structure but with an amine linkage instead of a sulfide.

Uniqueness

The uniqueness of (6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL (5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE lies in its specific combination of functional groups and linkages. The presence of both a brominated benzodioxole and a triazinoindole core, connected via a sulfide bridge, imparts unique chemical and biological properties that may not be observed in similar compounds with different linkages.

Properties

IUPAC Name

3-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2S/c1-23-13-5-3-2-4-11(13)16-17(23)20-18(22-21-16)26-8-10-6-14-15(7-12(10)19)25-9-24-14/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSODIZLMZBTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC5=C(C=C4Br)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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